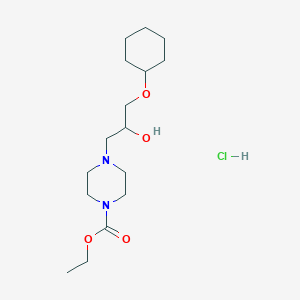

Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Description

Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine-derived compound characterized by:

- Piperazine core: A six-membered ring with two nitrogen atoms, facilitating hydrogen bonding and solubility in polar solvents.

- Ethyl carboxylate group: Enhances lipophilicity and metabolic stability.

- 2-hydroxypropyl chain: Introduces a chiral center and hydroxyl group, influencing stereochemical interactions and solubility.

- Cyclohexyloxy substituent: A bulky, lipophilic group that impacts steric hindrance and receptor binding.

This compound is synthesized via coupling reactions involving piperazine intermediates, followed by hydrochloride salt formation (analogous to procedures in ).

Properties

IUPAC Name |

ethyl 4-(3-cyclohexyloxy-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O4.ClH/c1-2-21-16(20)18-10-8-17(9-11-18)12-14(19)13-22-15-6-4-3-5-7-15;/h14-15,19H,2-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLZAAXXDIENGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC2CCCCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale batch reactions or continuous flow processes. These methods utilize supported metal catalysts and microwave reactors to enhance reaction efficiency and yield . The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is characterized by a complex structure that contributes to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 304.83 g/mol. Its structure features a piperazine ring, which is known for its role in various pharmacological activities.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Research indicates that compounds with piperazine moieties can exhibit various pharmacological effects, including:

- Antidepressant Activity : Studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially offering antidepressant effects.

- Antihypertensive Properties : Some derivatives have shown promise in lowering blood pressure by acting on the central nervous system.

Autotaxin Inhibition

Recent patents highlight the compound's potential as an autotaxin inhibitor. Autotaxin plays a crucial role in the production of lysophosphatidic acid (LPA), which is involved in various pathological processes, including cancer progression and fibrosis. Inhibiting autotaxin could provide therapeutic avenues for:

- Cancer Treatment : By reducing LPA levels, the compound may hinder tumor growth and metastasis.

- Fibrotic Diseases : Targeting autotaxin could alleviate symptoms associated with fibrosis, offering relief in conditions like liver cirrhosis and pulmonary fibrosis .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant effects of piperazine derivatives, including this compound. The results demonstrated significant reductions in depressive-like behavior in animal models when administered at specific dosages, indicating its potential as a novel antidepressant agent.

Case Study 2: Autotaxin Inhibition

In another study focused on autotaxin inhibition, researchers synthesized various piperazine derivatives and assessed their efficacy in vitro. This compound exhibited promising inhibitory activity against autotaxin, suggesting its potential application in treating LPA-related pathologies.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Variations in Piperazine Derivatives

The compound belongs to a broader class of piperazine derivatives with modifications on the phenoxy/hydroxypropyl side chains. Key analogs include:

Physicochemical Properties

- Lipophilicity : The cyclohexyloxy group in the target compound confers higher lipophilicity compared to phenyl-based analogs (e.g., HBK15 with chloro substituents).

- Solubility : Hydroxyl and piperazine groups enhance aqueous solubility, but bulky substituents (e.g., cyclohexyl, allyl) may reduce it.

- Stereochemistry: The 2-hydroxypropyl chain introduces chirality, which is absent in non-hydroxy analogs like tert-butyl piperazine derivatives ().

Commercial Availability

Suppliers for analogs include:

- BI84115 : Priced at $8–$10 per gram ().

- 3,5-Dimethylphenoxy analog: Available from Enamine Ltd ().

- 2,5-Dimethylphenoxy analog: Supplied by Angchen Co., Ltd., Dishman Pharmaceuticals, and others ().

Key Research Findings

Substituent Effects: Methyl and chloro groups on phenoxy rings (e.g., HBK15, BI84115) modulate electronic properties and receptor affinity. Allyl groups () enable post-synthetic modifications, such as thiol-ene click chemistry.

Stability :

- Hydrochloride salts (common across analogs) enhance shelf-life compared to free bases.

Biological Activity

Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests it may interact with various biological targets, making it a candidate for further research into its therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 335.85 g/mol

The presence of the piperazine ring is significant, as this moiety is known for its diverse biological activities, including interactions with neurotransmitter systems.

Anticancer Properties

Research has indicated that piperazine derivatives exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures showed promising results against leukemia cell lines, suggesting potential applications in cancer therapy .

Table 1: Cytotoxic Activity of Piperazine Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC (µM) | Reference |

|---|---|---|---|

| Compound A | Jurkat | 10.5 | |

| Compound B | K562 | 8.2 | |

| This compound | U937 | TBD | TBD |

Antiviral Activity

In addition to anticancer properties, piperazine derivatives have been explored for antiviral activity. This compound may exhibit inhibitory effects on viral replication mechanisms, particularly in Flaviviridae viruses. Preliminary studies suggest that modifications in the piperazine structure can enhance antiviral efficacy .

Table 2: Antiviral Activity of Piperazine Derivatives

| Compound Name | Virus Targeted | IC (µM) | Reference |

|---|---|---|---|

| Compound X | HCV | 2.5 | |

| Compound Y | ZIKV | 3.9 | |

| This compound | TBD | TBD | TBD |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. Molecular docking studies have shown that piperazine derivatives can bind effectively to active sites of enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission and is a target for neurodegenerative diseases .

Case Study 1: Anticancer Screening

A recent study evaluated a series of piperazine derivatives, including this compound, against multiple leukemia cell lines. The results indicated a dose-dependent response, with some derivatives achieving significant cytotoxicity at low micromolar concentrations. The findings underscore the potential of this compound class in developing targeted cancer therapies .

Case Study 2: Antiviral Efficacy

In another investigation focusing on antiviral properties, this compound was tested against HCV and ZIKV. The compound exhibited moderate inhibition of viral replication, suggesting further optimization could enhance its therapeutic profile against viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.